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molecular formula C10H11FO B8402436 4-Fluorobutyrophenone

4-Fluorobutyrophenone

Cat. No. B8402436
M. Wt: 166.19 g/mol
InChI Key: RKNNOFFPYRLSNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05077402

Procedure details

240 g (0.98 mol) of 1-(4-fluorophenyl)-2-bromobutan-1-one (prepared by bromination of 4-fluorobutyrophenone by the method described in EP-A-3,002) are dissolved in 250 ml of diethyl ether. This solution is slowly added dropwise to a mixture of 265 g (5.87 mol) of dimethylamine in 1250 ml of diethyl ether at 0°. After the mixture has been stirred at 0° for 12 hours, the excess dimethylamine is removed at room temperature by blowing through N2 and the suspension is poured onto water. The ether phase is washed with water and dried over MgSO4. After filtration and evaporation of the solution, 202.8 g of crude product remain as a colourless oil, which is used without further purification for the subsequent reaction.
Quantity
240 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
265 g
Type
reactant
Reaction Step Two
Quantity
1250 mL
Type
solvent
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:13])[CH:9](Br)[CH2:10][CH3:11])=[CH:4][CH:3]=1.FCCCC(C1C=CC=CC=1)=O.[CH3:26][NH:27][CH3:28]>C(OCC)C>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:13])[CH:9]([N:27]([CH3:28])[CH3:26])[CH2:10][CH3:11])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
240 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(C(CC)Br)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FCCCC(=O)C1=CC=CC=C1
Step Two
Name
Quantity
265 g
Type
reactant
Smiles
CNC
Name
Quantity
1250 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
After the mixture has been stirred at 0° for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the excess dimethylamine is removed at room temperature
ADDITION
Type
ADDITION
Details
the suspension is poured onto water
WASH
Type
WASH
Details
The ether phase is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
After filtration and evaporation of the solution, 202.8 g of crude product
CUSTOM
Type
CUSTOM
Details
is used without further purification for the subsequent reaction

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
FC1=CC=C(C=C1)C(C(CC)N(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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